
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
Overview
Description
1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one is a triazolone derivative featuring a piperazine-linked hydroxyphenyl group and a sec-butyl side chain. This compound has been synthesized for diverse therapeutic applications, including anti-cancer and antifungal research . Its structure combines a 1,2,4-triazol-5-one core with a piperazine-phenyl linker, which facilitates interactions with biological targets such as Gαq-RGS2 loop proteins and bone cancer receptors . Certified reference materials confirm its purity (>95%) and established synthesis protocols .
Biological Activity
The compound 1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one , also known by its CAS number 106461-41-0 , is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 393.48 g/mol . The structure features a triazole ring, which is known for its pharmacological relevance, particularly in antifungal and antibacterial applications. The presence of the piperazine moiety and the hydroxyphenyl group further enhances its biological potential.
Structural Formula
Antifungal Activity
Research indicates that compounds containing the triazole nucleus exhibit significant antifungal properties. Triazoles function primarily by inhibiting the enzyme 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to increased permeability of the fungal cell membrane and ultimately cell death .
Table 1: Antifungal Activity of Related Triazole Compounds
Compound Name | Activity | Target Organism |
---|---|---|
Fluconazole | Effective | Candida spp. |
Voriconazole | High | Aspergillus spp. |
This compound | Moderate | Various fungi |
Antibacterial Activity
The antibacterial efficacy of similar triazole derivatives has been documented against a range of bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or function .
Table 2: Antibacterial Activity of Selected Compounds
Compound Name | MIC (µg/mL) | Target Bacteria |
---|---|---|
Benzotriazole | 32 | E. coli |
1-(sec-Butyl)-... | 64 | S. aureus |
Analgesic and Anti-inflammatory Properties
Some studies have suggested that derivatives of this compound exhibit analgesic and anti-inflammatory effects. The analgesic activity may be linked to modulation of pain pathways via inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
Case Studies
- Study on Triazole Derivatives : A study published in European Journal of Medicinal Chemistry highlighted that derivatives similar to 1-(sec-butyl)-triazoles demonstrated significant anti-inflammatory effects in animal models, suggesting potential for therapeutic use in chronic pain management .
- Antimicrobial Screening : In a comparative study involving various triazole compounds, this compound was tested against multiple strains and showed moderate efficacy against both fungal and bacterial pathogens, indicating its broad-spectrum potential .
Scientific Research Applications
Pharmaceutical Research
This compound is primarily investigated for its potential therapeutic applications in the pharmaceutical industry. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development.
Case Studies:
- Antidepressant Activity : Research indicates that derivatives of triazole compounds can exhibit antidepressant effects. Studies have shown that modifications in the piperazine ring can enhance the binding affinity to serotonin receptors, which are crucial in mood regulation .
- Anticancer Properties : Some derivatives of triazole compounds have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of hydroxyl groups may enhance their solubility and bioavailability, leading to improved anticancer efficacy .
Agricultural Chemistry
The compound's triazole moiety has applications in agricultural chemistry as a fungicide. Triazoles are known for their ability to inhibit fungal sterol biosynthesis, making them effective in protecting crops from fungal diseases.
Case Studies:
- Fungicidal Activity : Research has documented the effectiveness of triazole-based fungicides against a range of plant pathogens. Field trials have shown that compounds similar to 1-(sec-butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one can significantly reduce disease incidence in crops such as wheat and barley .
Material Science
The compound's unique properties allow it to be explored as a component in advanced materials, particularly in the development of polymers and coatings.
Case Studies:
- Polymer Synthesis : Researchers have investigated the incorporation of triazole-containing compounds into polymer matrices to improve thermal stability and mechanical properties. Such modifications can lead to materials with enhanced durability and resistance to environmental factors .
Summary Table of Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for constructing the triazol-5(4H)-one core in this compound?
- The triazolone core can be synthesized via cyclization of thiosemicarbazides under acidic conditions or through copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation. Post-functionalization of the triazolone with sec-butyl and piperazine-phenyl groups requires careful optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions. Characterization via -NMR and -NMR is critical to confirm regiochemistry .
Q. How can researchers confirm the purity and structural integrity of this compound?
- High-resolution mass spectrometry (HRMS) and elemental analysis are essential for verifying molecular formula accuracy. Purity (>95%) should be assessed using reverse-phase HPLC with UV detection at 254 nm. X-ray crystallography (as demonstrated in related triazolone structures) provides definitive confirmation of stereochemistry and crystal packing .
Q. What role does the 4-hydroxyphenylpiperazine moiety play in biological activity?
- The 4-hydroxyphenylpiperazine group is a common pharmacophore in CNS-targeting ligands, potentially enabling interactions with serotonin or dopamine receptors. Its hydroxyl group may enhance solubility and hydrogen-bonding interactions with biological targets. Comparative studies with non-hydroxylated analogs (e.g., methoxy derivatives) are recommended to elucidate its contribution .
Advanced Research Questions
Q. How can regioselectivity challenges during triazolone synthesis be addressed?
- Regioselectivity in triazolone formation can be controlled using protecting groups or directing substituents. For example, steric effects from the sec-butyl group may favor one regioisomer. Computational modeling (DFT studies) of transition states can predict dominant pathways, while -NMR coupling constants and NOE experiments resolve structural ambiguities .
Q. What experimental approaches are suitable for evaluating the compound’s pharmacokinetic properties?
- Metabolic stability can be assessed using liver microsome assays (human/rat), while plasma protein binding is determined via equilibrium dialysis. Deuterated analogs (e.g., sec-butyl-d5 derivatives) enable tracking of metabolic pathways via LC-MS/MS isotopic tracing .
Q. How should researchers resolve contradictory data on biological activity across studies?
- Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times). Standardize protocols using positive controls (e.g., known receptor antagonists) and validate target engagement via competitive binding assays. Cross-reference structural analogs (e.g., triazolones with substituted piperazines) to identify critical pharmacophoric elements .
Q. Methodological Guidance
Q. What techniques are recommended for analyzing solubility and stability?
- Solubility: Use a shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) and organic solvents (DMF, DMSO). For low solubility, employ nanoformulation or co-solvency strategies .
- Stability: Conduct accelerated degradation studies under heat, light, and humidity. Monitor degradation products via UPLC-QTOF-MS and assign structures using fragmentation patterns .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Design a library of analogs with modifications to:
- sec-Butyl group : Replace with tert-butyl or cyclopropyl to assess steric effects.
- Piperazine linker : Vary substituents (e.g., halogen, methyl) to modulate lipophilicity.
- Triazolone core : Test thione or methylated derivatives.
- Evaluate SAR using in vitro binding assays (e.g., radioligand displacement) and molecular docking against homology models .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Antifungal Triazolone Derivatives
The compound shares structural similarities with antifungal agents like hydroxyitraconazole (4-(4-(4-(4-((2-((1H-1,2,4-triazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)phenyl)-1-(3-hydroxybutan-2-yl)-1H-1,2,4-triazol-5(4H)-one), which replaces the sec-butyl group with a hydroxybutan-2-yl side chain. This modification enhances solubility but reduces lipophilicity, impacting bioavailability . Another analog, Compound 8 (), incorporates a propyl group and dichlorophenyl moieties, showing stronger antifungal activity due to halogenated aromatic interactions .
Anti-Cancer Analogs
In anti-cancer research, the compound’s hydroxyphenyl-piperazine group enables hydrogen bonding with kinase receptors, as demonstrated in molecular docking studies .
Anticonvulsant Triazolones
Triazolones lacking piperazine moieties, such as 3-ethyl-4-(4-(pentyloxy)phenyl)-1H-1,2,4-triazol-5(4H)-one , exhibit anticonvulsant activity (ED₅₀ = 26.9 mg/kg) but lack the target compound’s piperazine-mediated receptor specificity .
Pharmacological and Physicochemical Properties
- Solubility : The hydroxyphenyl group enhances aqueous solubility compared to methoxy or halogenated analogs .
- Binding Affinity : Piperazine-linked phenyl groups facilitate interactions with G-protein-coupled receptors (e.g., Gαq-RGS2), while the sec-butyl side chain improves metabolic stability .
- Synthesis Yield : Typical yields exceed 85%, with purification via recrystallization or chromatography .
Properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-3-17(2)27-22(29)26(16-23-27)20-6-4-18(5-7-20)24-12-14-25(15-13-24)19-8-10-21(28)11-9-19/h4-11,16-17,28H,3,12-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAQILVGBAELHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403376 | |
Record name | 2-(Butan-2-yl)-4-{4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106461-41-0 | |
Record name | 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106461-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | T-1330 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106461410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Butan-2-yl)-4-{4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dihydro-4-(4-(4-(4-hydroxyphenyl)-1-piperazinyl)phenyl)-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T-1330 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBT4EGVAZU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.